

Commercial Availability and Technical Profile of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,6-Dichloropyridine-2,3-diamine**

Cat. No.: **B035752**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a valuable intermediate in medicinal and organic chemistry. Its structural features, including the dichlorinated pyridine ring and adjacent diamine groups, offer versatile opportunities for chemical modification. This makes it a key building block in the synthesis of complex heterocyclic compounds, particularly for the development of novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, physicochemical properties, safety data, and its application in synthetic chemistry.

Commercial Availability

4,6-Dichloropyridine-2,3-diamine (CAS No. 24484-99-9) is available from several chemical suppliers specializing in research and development chemicals.[\[1\]](#)[\[2\]](#) Availability may vary, and it is recommended to contact suppliers directly for current stock and lead times.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich (via Ambeed)	AMBH2D6FB1E0	95%	Currently not available for direct purchase; contact for inquiry. [1]
EvitaChem	EVT-398151	Not specified	Available for purchase. [3]
BLD Pharm	BD302345	Not specified	Listed among related products. [4]

Physicochemical and Safety Data

A summary of the key properties and safety information for **4,6-Dichloropyridine-2,3-diamine** is provided below.

Property	Value	Source(s)
CAS Number	24484-99-9	[1] [2] [3]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	[2] [3] [5]
Molecular Weight	178.02 g/mol	[1] [2] [3] [5]
Physical Form	Solid	[1]
Appearance	Light green to green solid	[5]
Melting Point	~167°C	[5]
Storage Conditions	2-8°C, keep in a dark place, under inert atmosphere (e.g., Nitrogen or Argon).	[1] [5]

Safety and Handling: Safety data sheets for structurally related dichloropyrimidine and dichloropyridine compounds indicate that this chemical should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[\[6\]](#)[\[7\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash skin thoroughly after handling.[\[8\]](#)[\[9\]](#)
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[\[9\]](#)

Applications in Synthetic Chemistry

4,6-Dichloropyridine-2,3-diamine is a critical precursor for synthesizing various heterocyclic systems, particularly those with therapeutic potential.[\[3\]](#) The 2,3-diaminopyridine scaffold is fundamental for creating diverse compound libraries for drug discovery.[\[5\]](#)

One of its primary applications is in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives. These compounds are explored as potential antiviral agents, for instance, in probing structure-activity relationships against Human Cytomegalovirus (HCMV).[\[5\]](#) The diamine moiety allows for the construction of the imidazole ring fused to the pyridine core.

Below is a generalized workflow for the utilization of a dichlorinated diamine scaffold in drug discovery, from initial reaction to biological screening.

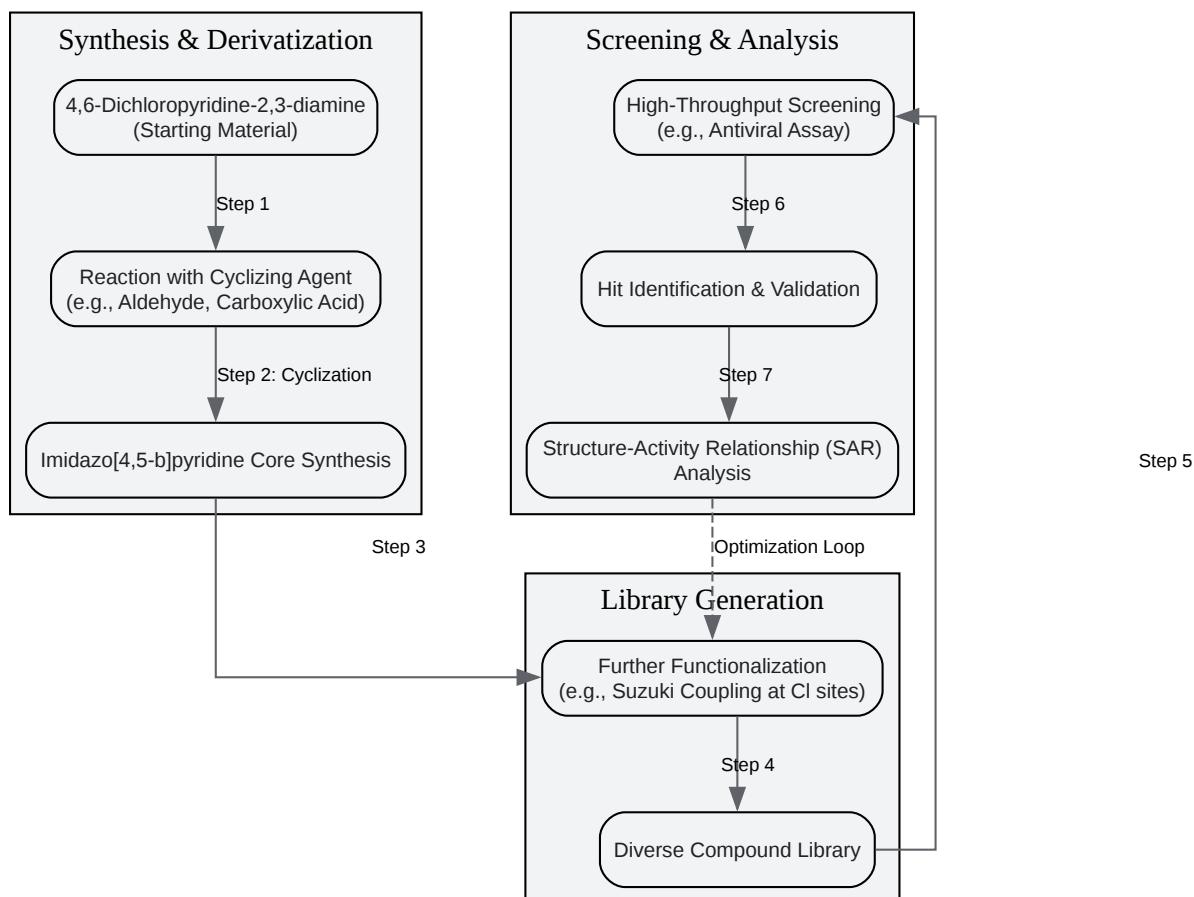

[Click to download full resolution via product page](#)

Fig. 1: Drug discovery workflow using the diamine scaffold.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **4,6-Dichloropyridine-2,3-diamine** is not readily available in the searched literature, protocols for reactions involving similar dichlorinated heteroaromatic compounds are well-documented. The following is a representative protocol for a nucleophilic substitution reaction on a related scaffold, which illustrates a common transformation for this class of compounds.

Representative Protocol: Monoamination of 4,6-Dichloropyrimidine

This protocol is adapted from a study on the amination of dichloropyrimidines and demonstrates a typical nucleophilic aromatic substitution reaction.[\[10\]](#)

Materials:

- 4,6-Dichloropyrimidine (1 equivalent)
- Adamantane-containing amine (1 equivalent)
- Anhydrous Potassium Carbonate (K_2CO_3) (4 equivalents)
- Dimethylformamide (DMF)

Procedure:

- Combine 4,6-dichloropyrimidine, the desired amine, and finely powdered anhydrous K_2CO_3 in a glass vial equipped with a magnetic stirrer.
- Add DMF as the solvent.
- Seal the vial and stir the reaction mixture at 140°C for 24 hours.[\[10\]](#)
- After cooling, the reaction mixture would typically be diluted with water and extracted with an organic solvent.
- The organic layers are combined, dried, and concentrated under reduced pressure.
- The crude product is then purified, usually by column chromatography, to yield the mono-aminated product.

This reaction pathway highlights how the chlorine atoms on the pyridine or pyrimidine ring act as leaving groups in nucleophilic substitution reactions, a key aspect of the reactivity of **4,6-Dichloropyridine-2,3-diamine**.

Fig. 2: Reaction scheme for monoamination.

Conclusion

4,6-Dichloropyridine-2,3-diamine is a commercially available, specialized chemical intermediate with significant utility in the synthesis of heterocyclic compounds for drug discovery and materials science.^{[3][11]} Its reactivity allows for the construction of complex molecular architectures, most notably imidazo[4,5-b]pyridine derivatives with potential antiviral properties.^[5] Researchers and drug development professionals can leverage this building block for the creation of novel compound libraries to explore new therapeutic avenues. Proper safety precautions are essential when handling this compound due to its potential as a skin, eye, and respiratory irritant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloropyridine-2,3-diamine | 24484-99-9 [sigmaaldrich.com]
- 2. 4,6-Dichloropyridine-2,3-diamine | C5H5Cl2N3 | CID 22336077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4,6-Dichloropyridine-2,3-diamine (EVT-398151) | 24484-99-9 [evitachem.com]
- 4. 116632-24-7|2-Amino-4,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 5. 5,6-Dichloropyridine-2,3-diamine|High-Purity Research Chemical [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,6-Dichloropyridine-2,3-diamine [myskinrecipes.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 4,6-Dichloropyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b035752#commercial-availability-of-4-6-dichloropyridine-2-3-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com